molecular formula C19H17ClN6OS2 B2719245 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide CAS No. 887347-91-3

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide

Cat. No.: B2719245
CAS No.: 887347-91-3
M. Wt: 444.96
InChI Key: MYNFMQDXAUVQNG-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide is a synthetic organic compound of high purity, intended for research and development applications in a controlled laboratory environment. This complex molecule features a tetrazole-thioether linker and a cyano-tetrahydrobenzo[b]thiophene acetamide moiety, a structural profile that suggests potential for investigation in various biochemical pathways . Researchers may explore its properties as a potential modulator or inhibitor of specific enzymatic activity. Its core structure incorporates elements commonly associated with bioactive molecules, making it a candidate for pharmaceutical and chemical biology research programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheet (SDS) and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6OS2/c1-11(28-19-23-24-25-26(19)13-8-6-12(20)7-9-13)17(27)22-18-15(10-21)14-4-2-3-5-16(14)29-18/h6-9,11H,2-5H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNFMQDXAUVQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5O2SC_{17}H_{16}ClN_5O_2S, with a molecular weight of 364.8 g/mol. It contains a tetrazole ring, a chlorophenyl group, and a tetrahydrobenzo[b]thiophene moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The tetrazole ring is known for its role in modulating enzyme activity and receptor binding. The presence of sulfur in the thioether linkage may enhance the compound's reactivity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar tetrazole-based compounds demonstrate activity against various bacterial strains and fungi. For instance:

  • In vitro studies revealed that certain tetrazole derivatives displayed potent antifungal activity against species such as Candida albicans and Aspergillus niger .
  • Case Study : A related compound was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .

Anticancer Properties

Tetrazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis.

  • Study Findings : In vitro assays demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including breast and prostate cancer cells .
  • Specific Results : One study reported a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment with a related tetrazole compound .

Anti-inflammatory Effects

The compound’s anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines.

  • Research Evidence : A study showed that treatment with related tetrazole compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Data Tables

Biological Activity Activity Type Reference
AntimicrobialMIC = 32 µg/mL
Anticancer70% cell viability reduction at 10 µM
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Scientific Research Applications

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial agent and its implications in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, similar tetrazole-based compounds have shown activity against various bacterial strains and fungi. Notably, studies have demonstrated that certain tetrazole derivatives possess potent antifungal activity against species such as Candida albicans and Aspergillus niger. A related compound was tested against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, which indicates strong antibacterial properties .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Tetrazole derivatives have been documented to exhibit cytotoxic effects against different cancer cell lines. For example, molecular docking studies have indicated that compounds with similar structures can interact effectively with targets involved in cancer progression, such as dihydrofolate reductase (DHFR). This interaction is crucial for inhibiting tumor growth and proliferation .

Case Studies

A detailed examination of case studies involving similar compounds provides insights into the practical applications of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide.

  • Antimicrobial Efficacy : In vitro studies on related tetrazole compounds demonstrated effectiveness against various pathogens. For instance, a study reported that a derivative exhibited significant antifungal activity with an MIC value comparable to standard antifungal agents.
  • Cytotoxicity Against Cancer Cells : Another study focused on the anticancer potential of tetrazole derivatives showed that specific compounds induced apoptosis in human lung cancer (A-549) cell lines. This was measured through cell viability assays and flow cytometry analyses .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding affinities of these compounds to key enzymes involved in metabolic pathways critical for cancer cell survival. Such insights are vital for the rational design of new therapeutic agents based on this scaffold .

Comparison with Similar Compounds

5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p)

  • Synthesis: Synthesized via heterogenous catalysis using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C .
  • Key Differences : Lacks the propanamide-tetrahydrobenzo[b]thiophen moiety, instead featuring a chlorobenzyloxy-ethyl group. This reduces steric bulk but may compromise target specificity compared to the query compound.

2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d)

  • Bioactivity : Demonstrated moderate antimicrobial activity in preliminary screens.
  • Structural Contrast: The ethanol substituent and nitro group introduce polar interactions but lack the rigidity and planar aromaticity of the query compound’s tetrahydrobenzo[b]thiophen system .

Thiazole/Thiadiazole Derivatives

2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3)

  • Synthesis: Derived from hydrazide intermediates using α-halo compounds (e.g., phenacyl bromide) in ethanol with triethylamine .
  • Bioactivity : Exhibited anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL) .
  • Comparison: The thiazole core provides distinct electronic properties vs. tetrazole, with reduced hydrogen-bonding capacity.

Triazole-Thione Derivatives

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structure : Features a triazole-thione core with chlorophenyl substituents, stabilized by N–H···S hydrogen bonds .
  • The query compound’s tetrahydrobenzo[b]thiophen may confer greater conformational flexibility.

Thioacetohydrazide Derivatives

2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (3)

  • Synthesis : Prepared via hydrazine hydrate reflux in propan-2-ol .
  • Functional Comparison : The hydrazide group introduces nucleophilic reactivity absent in the query compound’s propanamide chain, which may reduce metabolic stability in vivo .

Data Tables

Compound Class Example Structure Key Features Bioactivity/IC₅₀ (µg/mL)
Tetrazole-Thioether (Query) 2-((1-(4-ClPh)-1H-tetrazol-5-yl)thio)-N-(3-CN-tetrahydrobenzo[b]thiophen-2-yl)propanamide Cyano group, tetrahydrobenzo[b]thiophen, propanamide Not reported
Thiazole Derivatives 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole core, hydrazinecarbothioamide 1.61–1.98 (HepG-2)
Triazole-Thione (E)-4-(2-ClBz)-3-(2-ClPh)-1H-1,2,4-triazole-5-thione Triazole-thione, chlorophenyl substituents Not reported

Research Implications

The query compound’s unique combination of tetrazole, thioether, and tetrahydrobenzo[b]thiophen groups positions it as a candidate for kinase inhibition or GPCR modulation , leveraging both hydrogen-bonding (tetrazole) and hydrophobic interactions (tetrahydrobenzo[b]thiophen). However, its synthetic complexity compared to analogues like thiazole derivatives may limit scalability. Future studies should prioritize pharmacokinetic profiling and target validation to assess its advantage over existing scaffolds.

Q & A

Q. What are the established synthetic protocols for synthesizing this compound?

The compound can be synthesized via a heterogenous catalytic method using PEG-400 as the solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as the catalyst. The reaction involves equimolar amounts of the precursor (e.g., 1-(4-chlorophenyl)-1H-tetrazole derivatives) and substituted chlorobenzoyl chloride, stirred at 70–80°C for 1 hour. Progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . Alternative routes include refluxing with phosphorous oxychloride (POCl₃) for cyclization, followed by basification with NaOH and ethanol recrystallization .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?

  • IR Spectroscopy : Key peaks include S-H stretches (~2560 cm⁻¹), C≡N (2240–2260 cm⁻¹), and tetrazole ring vibrations (1450–1600 cm⁻¹) .
  • ¹H NMR : Diagnostic signals include aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), thiophene protons (δ 2.5–3.5 ppm for tetrahydrobenzo[b]thiophen), and NH protons (δ 10–11 ppm) .
  • ¹³C NMR : Cyano groups appear at δ 115–120 ppm, while tetrazole carbons resonate at δ 140–150 ppm .

Q. How should researchers purify and validate the compound post-synthesis?

Purification involves recrystallization in aqueous acetic acid or ethanol. Purity is confirmed via TLC (Rf comparison) and chromatographic methods (HPLC or GC-MS). Elemental analysis (C, H, N, S) is used to validate stoichiometry, with deviations ≤0.3% considered acceptable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in heterogenous catalytic systems?

  • Catalyst Loading : Increasing Bleaching Earth Clay from 5 wt% to 10 wt% enhances reactivity without side-product formation .
  • Solvent Choice : PEG-400 improves solubility of aromatic intermediates compared to DMF or THF .
  • Temperature Control : Maintaining 70–80°C prevents thermal decomposition of the tetrazole ring .
  • Statistical Optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., time, catalyst ratio) and predict optimal conditions .

Q. What methodologies resolve contradictions between experimental spectral data and computational predictions (e.g., DFT)?

  • Validation Steps :

Re-run NMR/IR under standardized conditions to exclude experimental artifacts .

Compare DFT-predicted bond lengths/angles (e.g., tetrazole C-N bonds at 1.32–1.35 Å) with X-ray crystallography data .

Use solvent-effect simulations in DFT to account for shifts in solution-phase spectra .

  • Case Study : For 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations showed a 0.02 Å deviation in S-C bond lengths versus crystallography, attributed to crystal packing effects .

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

  • Target Selection : Prioritize enzymes with known tetrazole/thiophene interactions (e.g., bacterial dihydrofolate reductase) .
  • Docking Workflow :

Generate 3D conformers of derivatives using software like AutoDock Vina.

Score binding poses based on hydrogen bonds (e.g., tetrazole N–H∙∙∙O interactions) and hydrophobic contacts (chlorophenyl-thiophene stacking) .

  • Validation : Compounds with docking scores ≤−8.0 kcal/mol (e.g., derivatives with fluorophenyl substituents) showed 2–4× higher antimicrobial activity in vitro .

Q. What strategies mitigate byproduct formation during cyclization steps?

  • Reagent Purity : Use freshly distilled POCl₃ to avoid hydrolysis byproducts .
  • Stepwise Addition : Add thiosemicarbazide dropwise to prevent exothermic side reactions .
  • Acid Scavengers : Incorporate molecular sieves to absorb HCl generated during cyclization .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across derivatives?

  • Dose-Response Curves : Confirm IC₅₀ values using ≥3 independent assays to exclude outliers .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN) to thiophene moieties, which improved activity by 40% in derivatives .
  • Solubility Testing : Low aqueous solubility (logP ≥4.5) may artificially reduce in vitro activity; use DMSO concentrations ≤1% to avoid cytotoxicity .

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